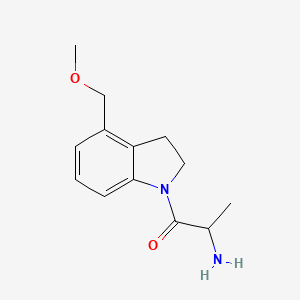
2-アミノ-1-(4-(メトキシメチル)インドリン-1-イル)プロパン-1-オン
説明
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
虚血性脳卒中の治療
インドリン誘導体は、虚血性脳卒中の治療のための多機能神経保護剤の設計と合成に使用されてきました . これらの化合物は、H2O2誘発RAW 264.7細胞死に対して有意な保護効果を示しました . 一部の化合物は、酸素グルコース剥奪/再灌流(OGD/R)誘発ニューロン損傷における細胞生存率を有意に上昇させました .
抗酸化作用
インドリン誘導体は、有意な抗酸化作用を示すことが実証されています . これらの化合物は、神経変性疾患を含む多くの疾患における重要な因子である酸化ストレスから細胞を保護することが発見されています .
抗炎症作用
一部のインドリン誘導体は、BV-2細胞によるTNF-α、IL-6、NOを含む炎症性サイトカインの分泌を低下させることが発見されました . これは、炎症性疾患の治療における潜在的な用途を示唆しています .
抗ウイルス活性
インドール誘導体(インドリン誘導体を含む)は、抗ウイルス作用を有することが発見されています . これらの化合物は、さまざまなウイルスに対して阻害活性を示す化合物の合成に使用されてきました .
抗HIV活性
インドール誘導体は、抗HIV活性を有する化合物の合成に使用されてきました . これらの化合物は、急性感染細胞におけるHIV-1およびHIV-2株の複製を阻害することが発見されました .
抗がん作用
インドール誘導体は、抗がん作用を有することが発見されています . これらの化合物は、さまざまな種類の癌に対して阻害活性を示す化合物の合成に使用されてきました .
抗菌作用
インドール誘導体は、抗菌作用を有することが発見されています . これらの化合物は、さまざまな種類の微生物に対して阻害活性を示す化合物の合成に使用されてきました .
抗糖尿病作用
インドール誘導体は、抗糖尿病作用を有することが発見されています . これらの化合物は、さまざまな種類の糖尿病に対して阻害活性を示す化合物の合成に使用されてきました .
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its target. For example, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
The result of the compound’s action can depend on its specific targets and mode of action. For example, indole derivatives with anti-inflammatory activity may reduce inflammation by inhibiting certain inflammatory pathways .
生化学分析
Biochemical Properties
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indoline derivatives, including 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, have been shown to exhibit inhibitory activity against enzymes such as acetylcholine esterase (AChE) and cyclooxygenase (COX) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects.
Cellular Effects
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, indoline derivatives have demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . Additionally, this compound can modulate the expression of genes involved in cell survival and apoptosis, thereby influencing cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound’s interaction with AChE results in the inhibition of the enzyme, which can enhance cholinergic signaling . Similarly, its interaction with COX enzymes can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indoline derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained neuroprotective and anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its biological effects . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can enhance its neuroprotective effects by reducing mitochondrial oxidative stress and promoting cell survival.
特性
IUPAC Name |
2-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMQSYOHQRDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


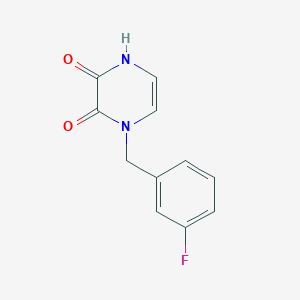

![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)

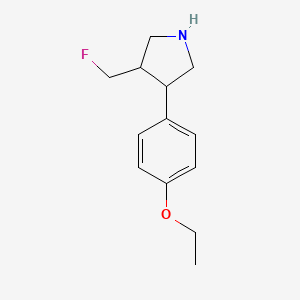

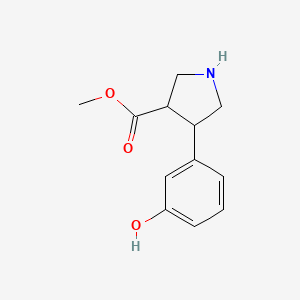

![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)

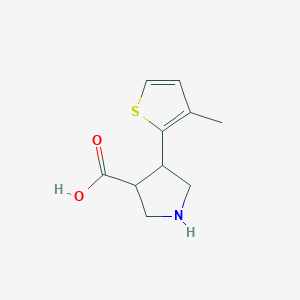
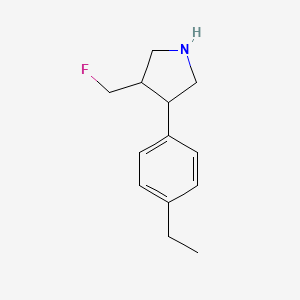
![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
